molecular formula C21H23N3O4 B2789705 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide CAS No. 1206998-96-0

1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide

Cat. No. B2789705
CAS RN: 1206998-96-0
M. Wt: 381.432
InChI Key: PWVYBUPOTZQYEO-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide, also known as MTPCA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the pyrazole class of compounds, which have been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammation, and the modulation of signaling pathways involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide in lab experiments is its high purity and high yield. This makes it easier to obtain consistent results and to perform reproducible experiments. However, one limitation of using 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide. One area of research is to further elucidate its mechanism of action and to identify the specific enzymes and signaling pathways that it targets. Another area of research is to explore its potential applications in other areas of biology, such as neuroscience and immunology. Finally, future research could focus on the development of new analogs of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide with improved potency and selectivity.

Synthesis Methods

The synthesis of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form 3,4,5-trimethoxybenzyl hydrazine. This intermediate is then reacted with 1-methyl-3-phenyl-1H-pyrazol-5-amine to form the final product, 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has been optimized to yield high purity and high yield.

Scientific Research Applications

1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-methyl-3-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-pyrazole-5-carboxamide has also been studied for its potential applications in inflammation and neurological disorders.

properties

IUPAC Name

2-methyl-5-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-24-17(12-16(23-24)15-8-6-5-7-9-15)21(25)22-13-14-10-18(26-2)20(28-4)19(11-14)27-3/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVYBUPOTZQYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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